The synthesis of CC-90003 involves multiple steps that include the formation of a pyrimidine core followed by functionalization to introduce specific substituents. Key steps in the synthetic route include:
For industrial production, the laboratory synthesis must be optimized for larger scale operations, focusing on reaction conditions, purification processes, and quality control to ensure the compound's purity and consistency .
The molecular structure of CC-90003 features a complex arrangement that supports its function as an inhibitor. The key components include:
Data regarding its molecular structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
InChI Key | ILUKRINUNLAVMH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC(=NC=C3C)OC)NC(=O)C=C |
This structural complexity is crucial for its mechanism of action against ERK1/2 .
CC-90003 primarily engages in covalent binding reactions with ERK1/2, forming irreversible bonds at their active sites. This mechanism effectively inhibits their enzymatic activity. Key aspects of the chemical reactions involved include:
Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of CC-90003 .
CC-90003 acts as a covalent inhibitor targeting ERK1/2 within the MAPK signaling cascade. Its mechanism involves:
Pharmacokinetic studies reveal that CC-90003 is soluble in dimethyl sulfoxide, facilitating its use in experimental settings.
The physical properties of CC-90003 contribute to its functionality as a drug candidate. Key characteristics include:
Further analyses focus on determining its melting point, boiling point, and other relevant physical characteristics through standard laboratory methods .
CC-90003 has significant potential applications in cancer therapy due to its targeted inhibition of ERK signaling. Notable uses include:
The mitogen-activated protein kinase (MAPK) pathway, particularly the Ras/Raf/MEK/ERK cascade, is a master regulator of fundamental cellular processes including proliferation, differentiation, survival, and apoptosis. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) serve as the terminal kinases in this pathway, transmitting signals from activated cell surface receptors to nuclear transcription factors. Upon activation by upstream kinases MEK1/2 via dual phosphorylation of their Thr-Glu-Tyr (TEY) motif, ERK1/2 translocate to the nucleus where they phosphorylate over 200 substrates, including transcription factors (e.g., c-Fos, c-Myc), kinases (e.g., p90RSK), and cytoskeletal proteins. This orchestrates cell cycle progression through G1/S transition by cyclin D1 upregulation and CDK activation. Notably, ERK1/2 signaling exhibits signaling plasticity, where duration and intensity determine cellular outcomes—transient activation promotes proliferation, while sustained activation drives differentiation. The pathway is tightly regulated by negative feedback loops, including ERK-mediated phosphorylation of SOS, RAF, and MEK, which attenuate upstream signaling. Dysregulation of these controls is a hallmark of cancer [1] [5] [6].
Oncogenic mutations in KRAS (occurring in ~30% of all cancers) and BRAF (~7% of cancers) result in constitutive activation of the MAPK pathway, driving uncontrolled proliferation and survival. KRAS mutations (most frequently at codons G12, G13, and Q61) impair GTP hydrolysis, locking RAS in its active GTP-bound state. This leads to persistent RAF dimerization and activation. Similarly, BRAFV600E mutations increase kinase activity by 500-fold, independent of RAS activation. These mutations are prevalent in pancreatic (70–90% KRAS), colorectal (30–50% KRAS), melanoma (50% BRAFV600E), and lung cancers (20–30% KRAS). Crucially, ERK1/2 themselves are rarely mutated (<1% of cancers), making them attractive therapeutic targets to bypass resistance mechanisms associated with upstream inhibitors. However, ERK1/2 hyperactivation occurs downstream of mutant KRAS/BRAF via:
Targeting ERK1/2 offers four key advantages over upstream inhibitors:
Table 1: Resistance Mechanisms to Upstream MAPK Inhibitors
Target | Drug Examples | Resistance Mechanisms | ERK1/2 Inhibition Advantage |
---|---|---|---|
BRAF | Vemurafenib, Dabrafenib | RAS mutations, BRAF splicing variants, RTK overexpression | Blocks signaling downstream of reactivated BRAF |
MEK | Trametinib, Cobimetinib | MEK1/2 mutations, CRAF amplification | Prevents phosphorylation of ERK substrates |
KRAS | Sotorasib, Adagrasib | Secondary KRAS mutations, Adaptive feedback | Targets terminal node unaffected by upstream mutations |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0